molecular formula C13H11FN2O4 B1423386 Ethyl 1-(4-fluorophenyl)-4-hydroxy-6-oxo-1,6-dihydropyridazine-3-carboxylate CAS No. 339031-84-4

Ethyl 1-(4-fluorophenyl)-4-hydroxy-6-oxo-1,6-dihydropyridazine-3-carboxylate

Cat. No. B1423386
CAS RN: 339031-84-4
M. Wt: 278.24 g/mol
InChI Key: ZUYNPOMQPVLCSK-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Ethyl 1-(4-fluorophenyl)-4-hydroxy-6-oxo-1,6-dihydropyridazine-3-carboxylate, also known as EFPC, is a chemical compound that is used in scientific research applications. EFPC is a colorless, crystalline solid that is soluble in a range of organic solvents. It is a derivative of pyridazine and is produced by the reaction of 1-chloro-4-fluorobenzene with ethyl 3-hydroxy-6-oxo-1,6-dihydropyridazine-3-carboxylate. EFPC has been studied for its potential applications in medicinal chemistry, biochemistry, and physiology.

Scientific Research Applications

Synthesis and Biological Activity

  • Synthesis of Derivatives : Ethyl 1-(4-fluorophenyl)-4-hydroxy-6-oxo-1,6-dihydropyridazine-3-carboxylate has been used as a versatile intermediate in the synthesis of various hydrazone, pyrazole, and dihydropyridazine derivatives. These derivatives exhibit in vitro biological activity, suggesting potential applications in drug development and chemical research (Ziegler et al., 1988).

  • Characterization and Crystal Structure : The compound has been characterized through various methods such as elemental analysis, FT-IR, and X-ray diffraction. Understanding its crystal structure aids in the development of new compounds with specific properties (Sapnakumari et al., 2014).

  • Reactivity with Oximes : The compound's reactivity with different oximes has been studied, resulting in the formation of imidazole and oxadiazine derivatives. This knowledge contributes to organic synthesis, particularly in the creation of complex molecules (Nikolaenkova et al., 2019).

Pharmaceutical Research

  • Antimicrobial Activity : Derivatives synthesized from the compound have been evaluated for antimicrobial activity against various bacteria and fungi. This area of research is crucial for the development of new antibacterial and antifungal agents (Sarvaiya et al., 2019).

  • Pharmacological Screening : Studies involving pharmacological screening of derivatives indicate potential medical applications. Such research is fundamental in discovering new drugs and understanding their mechanisms of action (Dey et al., 2022).

Chemical Synthesis and Development

  • Herbicide Synthesis : The compound has been used in the synthesis of herbicides, showcasing its utility in agricultural chemistry. This application is significant for developing more efficient and environmentally friendly herbicides (Fan et al., 2015).

  • Novel Reaction Pathways : Research into new reaction pathways involving this compound contributes to the broader field of organic chemistry, aiding in the synthesis of novel compounds and materials (Miyamoto & Matsumoto, 1988).

properties

IUPAC Name

ethyl 1-(4-fluorophenyl)-4-hydroxy-6-oxopyridazine-3-carboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H11FN2O4/c1-2-20-13(19)12-10(17)7-11(18)16(15-12)9-5-3-8(14)4-6-9/h3-7,17H,2H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZUYNPOMQPVLCSK-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C1=NN(C(=O)C=C1O)C2=CC=C(C=C2)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H11FN2O4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

278.24 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Ethyl 1-(4-fluorophenyl)-4-hydroxy-6-oxo-1,6-dihydropyridazine-3-carboxylate

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
Ethyl 1-(4-fluorophenyl)-4-hydroxy-6-oxo-1,6-dihydropyridazine-3-carboxylate
Reactant of Route 2
Reactant of Route 2
Ethyl 1-(4-fluorophenyl)-4-hydroxy-6-oxo-1,6-dihydropyridazine-3-carboxylate
Reactant of Route 3
Ethyl 1-(4-fluorophenyl)-4-hydroxy-6-oxo-1,6-dihydropyridazine-3-carboxylate
Reactant of Route 4
Ethyl 1-(4-fluorophenyl)-4-hydroxy-6-oxo-1,6-dihydropyridazine-3-carboxylate
Reactant of Route 5
Ethyl 1-(4-fluorophenyl)-4-hydroxy-6-oxo-1,6-dihydropyridazine-3-carboxylate
Reactant of Route 6
Ethyl 1-(4-fluorophenyl)-4-hydroxy-6-oxo-1,6-dihydropyridazine-3-carboxylate

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.